![molecular formula C21H22N4O3 B2681545 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-72-7](/img/structure/B2681545.png)
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The key steps include:
- Formation of the benzo[d]imidazole moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Azetidine ring formation : This step often utilizes nucleophilic substitutions or cycloadditions to incorporate the azetidine structure.
- Final coupling : The final product is obtained by coupling the azetidine with cyclopropyl and pyridinone components.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HepG2 (Liver Cancer) | 10.5 | Induces apoptosis and cell cycle arrest |
MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |
HCT116 (Colon Cancer) | 9.8 | Disruption of DNA synthesis |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency across different cancer types.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle .
- Induction of Apoptosis : Mechanistic studies reveal that the compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors. For instance, it upregulates caspase-3 and Bax while downregulating Bcl-2, leading to programmed cell death in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells :
- MCF-7 Breast Cancer Model :
- In Vivo Studies :
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, typically starting from benzimidazole derivatives, which are known for their diverse biological activities. The synthetic pathways often utilize reactions such as acylation and cyclization to construct the complex structure. For instance, the incorporation of the azetidine moiety is crucial for enhancing its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For example, compounds related to benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. In one study, derivatives showed IC50 values indicating effective inhibition of cell proliferation, with some compounds inducing apoptosis in cancer cells .
Antiviral Activity
The compound's structural features suggest potential antiviral applications, particularly against HIV. Research has indicated that derivatives of benzimidazole can inhibit HIV integrase, an essential enzyme for viral replication. In vitro assays have shown that certain synthesized compounds exhibit promising anti-HIV activity with minimal cytotoxicity .
Antibacterial Activity
Benzimidazole derivatives have also been investigated for their antibacterial properties. Studies have reported that certain compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Case Study 1: Anticancer Activity Evaluation
A series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. The study utilized the MTT assay to assess cytotoxicity against HepG2 and A549 cells. Compounds exhibited varying degrees of activity, with some showing IC50 values as low as 4.8 µM against HepG2 cells, indicating strong potential for further development as anticancer agents .
Case Study 2: Anti-HIV Activity Assessment
In a study focused on HIV-1 integrase inhibitors, a library of benzimidazole derivatives was synthesized and tested for antiviral efficacy. Results indicated that several compounds demonstrated significant anti-HIV activity at concentrations ranging from 40 to 90 µM, showcasing their potential as therapeutic agents in the fight against HIV/AIDS .
Eigenschaften
IUPAC Name |
4-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-8-16(9-20(26)25(14)15-6-7-15)28-17-10-23(11-17)21(27)12-24-13-22-18-4-2-3-5-19(18)24/h2-5,8-9,13,15,17H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLLZLEOYKSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.